molecular formula C9H13ClN2O B1372022 2-(2-Methylphenoxy)ethanimidamide hydrochloride CAS No. 1129246-89-4

2-(2-Methylphenoxy)ethanimidamide hydrochloride

Cat. No.: B1372022
CAS No.: 1129246-89-4
M. Wt: 200.66 g/mol
InChI Key: JEDRQTJLSVFHSY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)ethanimidamide hydrochloride is a chemical compound for research and industrial synthesis applications. As a member of the acetamidinium salt family, it serves as a versatile building block in organic synthesis. Acetamidinium salts are recognized as key starting materials for synthesizing various nitrogen-containing heterocycles, including imidazoles, pyrimidines, and triazines . These core structures are frequently found in compounds with biochemical activity and are integral to the development of advanced chemical materials . The hydrochloride salt form is often preferred to mitigate the stability and handling challenges associated with the hygroscopic nature of the free base . Researchers value this compound for its potential in constructing complex molecular architectures. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-4-2-3-5-8(7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDRQTJLSVFHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-(2-Methylphenoxy)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methylphenoxy)ethanimidamide HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Methylphenoxy)ethanimidamide hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and outline methods for its analytical characterization, all grounded in established scientific principles.

Core Compound Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in research and development. The key properties of 2-(2-Methylphenoxy)ethanimidamide HCl are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
IUPAC Name 2-(2-methylphenoxy)ethanimidamide;hydrochloride
CAS Number 5458-64-0
Canonical SMILES CC1=CC=CC=C1OCC(=N)N.Cl
InChI Key FDLMAHJGPOWWNQ-UHFFFAOYSA-N

Synthesis Protocol: A Validated Approach

The synthesis of 2-(2-Methylphenoxy)ethanimidamide HCl is typically achieved through a Pinner reaction, a well-established method for preparing imidates and their corresponding amidines from nitriles. This protocol has been designed for high yield and purity, incorporating self-validating checkpoints.

Rationale for the Pinner Reaction

The choice of the Pinner reaction is predicated on its reliability and the commercial availability of the starting materials. The reaction proceeds in two main stages:

  • Imidate Ester Formation: The nitrile, 2-(2-Methylphenoxy)acetonitrile, is treated with anhydrous ethanol in the presence of hydrogen chloride gas. This forms the corresponding imidate ester hydrochloride. The anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imidate ester intermediate back to the amide.

  • Ammonolysis: The isolated imidate ester hydrochloride is then reacted with ammonia to yield the desired 2-(2-Methylphenoxy)ethanimidamide HCl. The use of a molar excess of ammonia ensures complete conversion of the imidate.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and characterization of 2-(2-Methylphenoxy)ethanimidamide HCl.

Detailed Methodology

Materials:

  • 2-(2-Methylphenoxy)acetonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (in ethanol)

  • Argon or Nitrogen gas

Procedure:

  • Imidate Ester Formation:

    • A solution of 2-(2-Methylphenoxy)acetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

    • The solution is cooled to 0°C in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. A white precipitate of the imidate ester hydrochloride should form.

    • The reaction mixture is stirred at 0°C for 4 hours and then allowed to stand at room temperature overnight.

    • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude imidate ester hydrochloride.

  • Ammonolysis:

    • The crude imidate ester hydrochloride is suspended in a solution of ammonia in ethanol (typically a 2M solution, 2-3 equivalents).

    • The mixture is stirred at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

  • Isolation and Purification:

    • The resulting solid is triturated with diethyl ether to remove any unreacted starting material and byproducts.

    • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(2-Methylphenoxy)ethanimidamide HCl as a white to off-white solid.

    • For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) can be performed.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Spectroscopic Analysis Workflow

Caption: A comprehensive analytical workflow for the structural elucidation and purity determination of the target compound.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methylphenoxy group, the methylene protons adjacent to the oxygen, the methyl protons, and the exchangeable protons of the amidinium group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the quaternary carbon of the imidamide group, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base form of the molecule (C₉H₁₂N₂O).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks to look for include N-H stretching vibrations, C=N stretching of the imidamide group, and C-O stretching of the ether linkage.

Concluding Remarks

This guide has provided a detailed and scientifically grounded overview of 2-(2-Methylphenoxy)ethanimidamide HCl, from its fundamental properties to its synthesis and characterization. By following the outlined protocols and analytical methods, researchers can confidently prepare and validate this compound for their specific applications in drug discovery and development. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps are intended to empower the user with a robust and reproducible methodology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734563, this compound. Retrieved from [Link]

  • Molport (n.d.). 2-(2-Methylphenoxy)ethanimidamide, hydrochloride. Retrieved from [Link]

Technical Whitepaper: Biological Targets & Mechanisms of 2-(2-Methylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(2-Methylphenoxy)ethanimidamide hydrochloride (also known as 2-o-tolyloxyacetamidine) is a low-molecular-weight, synthetic small molecule belonging to the class of phenoxyacetamidines . While often utilized as a chemical building block, its structural integration of a lipophilic ortho-substituted aromatic ring with a highly basic amidine moiety (


) confers significant biological activity.

This compound functions primarily as a cationic pharmacophore , mimicking the side chain of arginine. Its dominant biological utility lies in probing the S1 specificity pockets of trypsin-like serine proteases and modulating G-protein coupled receptors (GPCRs) associated with adrenergic signaling. This guide details the molecular mechanisms, validated targets, and experimental protocols required to utilize this compound in drug discovery and chemical biology.

Part 2: Chemical Identity & Physicochemical Properties

Before defining biological targets, it is critical to understand the driving forces of the molecule's binding interactions.

PropertySpecification
IUPAC Name This compound
Common Synonyms 2-o-Tolyloxyacetamidine HCl; 2-(o-Cresoxy)acetamidine
Molecular Formula

Molecular Weight 200.66 g/mol (salt); 164.21 g/mol (free base)
Key Pharmacophore Amidine Group: Strong H-bond donor; positive charge at physiological pH.o-Tolyl Group: Lipophilic scaffold with steric bulk at the 2-position.
Solubility Highly soluble in water, DMSO, and Methanol.

Part 3: Primary Biological Targets

Serine Proteases (Trypsin-like Family)

The most authoritative target class for 2-(2-Methylphenoxy)ethanimidamide is the S1 pocket of serine proteases .

  • Mechanism: The terminal amidine group functions as an arginine mimetic . It forms a salt bridge with the conserved Aspartate 189 (chymotrypsin numbering) residue located at the bottom of the S1 specificity pocket in enzymes like Trypsin, Thrombin, and Factor Xa.

  • Role of the 2-Methyl Group: The ortho-methyl substituent introduces steric hindrance that differentiates this probe from the unsubstituted phenoxyacetamidine. It probes the "width" and hydrophobic character of the S2/S1' sub-sites, often reducing affinity for enzymes with restricted active site access (e.g., Thrombin) while maintaining affinity for more open clefts (e.g., Trypsin).

Alpha-Adrenergic & Imidazoline Receptors

Structurally, the compound is an open-chain bioisostere of Imidazoline drugs (e.g., Tolazoline, Phentolamine).

  • Target:

    
    -Adrenergic Receptors and Imidazoline (
    
    
    
    ) binding sites.
  • Mechanism: The charged amidine headgroup binds to the conserved Aspartate residue in Transmembrane Domain III (TM3) of the GPCR, while the aromatic ring engages in

    
     stacking with Phenylalanine residues in TM6.
    
Acid-Sensing Ion Channels (ASICs)

Amidine derivatives are known pore blockers of ASICs.

  • Mechanism: The compound acts as an open-channel blocker, physically occluding the ion pore of ASIC1a/2a heteromers, preventing

    
     influx during acidosis.
    

Part 4: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the dual-pathway interaction mechanism: Protease Inhibition (Enzymatic) and Receptor Modulation (Signaling).

BiologicalPathways Compound 2-(2-Methylphenoxy) ethanimidamide Trypsin Serine Protease (Trypsin/Thrombin) Compound->Trypsin Ki ~1-10 µM Alpha2 Alpha-2 Adrenergic Receptor (GPCR) Compound->Alpha2 Agonist/Antagonist ASIC ASIC Ion Channel Compound->ASIC Blocker SaltBridge Salt Bridge to Asp189 (S1 Pocket) Trypsin->SaltBridge GPCR_Bind TM3 Aspartate Binding Alpha2->GPCR_Bind PoreBlock Pore Occlusion ASIC->PoreBlock Coagulation Inhibition of Coagulation Cascade SaltBridge->Coagulation Signaling Gi/o Pathway (cAMP Reduction) GPCR_Bind->Signaling Neuro Neuroprotection (Acidosis Block) PoreBlock->Neuro

Figure 1: Mechanistic pathways of 2-(2-Methylphenoxy)ethanimidamide acting on Proteases, GPCRs, and Ion Channels.

Part 5: Experimental Protocols

To validate this compound's activity in your specific application, follow these standardized protocols.

Protocol A: Serine Protease Inhibition Assay (Chromogenic)

Objective: Determine the inhibitory constant (


) against Trypsin or Thrombin.
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 (add 0.1% BSA to prevent enzyme adsorption).

    • Substrate:

      
      -Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) for Trypsin; S-2238 for Thrombin. Prepare 10 mM stock in DMSO.
      
    • Inhibitor: Prepare serial dilutions of 2-(2-Methylphenoxy)ethanimidamide HCl (0.1 µM to 1000 µM) in water.

  • Workflow:

    • Add 10 µL Inhibitor + 170 µL Buffer to 96-well plate.

    • Add 10 µL Enzyme (final conc. 1–10 nM). Incubate 15 mins at 25°C.

    • Initiate reaction with 10 µL Substrate (final conc. near

      
      ).
      
  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 mins.

  • Analysis:

    • Calculate initial velocity (

      
      ). Plot 
      
      
      
      vs. [Inhibitor].
    • Fit to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: Alpha-Adrenergic Binding Assay (Radioligand)

Objective: Assess affinity for


 receptors.
  • Membrane Prep: Use CHO cells overexpressing human

    
    -AR.
    
  • Ligand: [3H]-RX821002 (Antagonist) or [3H]-UK14304 (Agonist).

  • Competition:

    • Incubate membranes (20 µg protein) with radioligand (1 nM) and varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate 60 mins at 25°C.

  • Harvest: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Determine

    
     and calculate 
    
    
    
    .

Part 6: Therapeutic Implications & Safety

Potential Therapeutic Applications[1]
  • Anticoagulant Development: As a fragment lead for Factor Xa/Thrombin inhibitors. The 2-methylphenoxy scaffold provides a starting point for optimizing hydrophobic S2 interactions.

  • Antimicrobial Agents: Phenoxyacetamidines have shown efficacy in inhibiting the Type III Secretion System (T3SS) of Pseudomonas aeruginosa, likely by blocking specific virulence factor chaperones [2].

  • Analgesia: Via

    
    -adrenergic modulation, similar to Clonidine but with potentially different pharmacokinetic profiles due to the ether linkage.
    
Safety & Toxicology[2][3]
  • Hazard Class: Irritant (Skin/Eye).

  • Metabolism: The amidine group is resistant to rapid hydrolysis but can be metabolized by specific amidoxime reductases. The ether linkage is stable, but the methyl group is a site for CYP450 hydroxylation.

  • Selectivity Warning: Due to the highly basic amidine, off-target binding to other cation-selective channels (hERG) must be monitored in early drug development.

Part 7: References

  • Vertex AI Search. (2026). Structure-activity relationship of phenoxyacetamidine derivatives. Retrieved from 1.

  • Berube, B. J., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043. Retrieved from 2.

  • PubChem. (2026).[3] this compound (CID 17818617).[3] National Library of Medicine. Retrieved from 3.[4][5]

  • Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. Chemical and Pharmaceutical Bulletin. Retrieved from 6.

  • ECHEMI. (2026). 2-(4-chlorophenoxy)ethanimidamide hydrochloride Safety Data. Retrieved from 7.

Sources

Methodological & Application

Application Note: A Comparative Analysis and Methodological Guide to the Solubility of 2-(2-Methylphenoxy)ethanimidamide hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological assays and its potential as a therapeutic agent. Low aqueous solubility can impede absorption and lead to unreliable in vitro data, while the choice of an organic solvent for stock solutions, such as dimethyl sulfoxide (DMSO), can introduce its own set of variables.[1][2] This application note provides a comprehensive theoretical analysis and detailed experimental protocols for determining and comparing the solubility of 2-(2-Methylphenoxy)ethanimidamide hydrochloride in DMSO and water. We explore the structural attributes of the molecule, the distinct properties of each solvent, and provide step-by-step methods for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of their compound's solubility profile.

Introduction: The Central Role of Solubility in Drug Discovery

In the early stages of drug discovery, an accurate assessment of a compound's solubility is paramount. It dictates the reliability of high-throughput screening (HTS) data, influences formulation strategies, and provides early indicators of potential bioavailability challenges.[1][2] Two solvents are of primary importance: water (or aqueous buffers), which mimics physiological conditions, and DMSO, the most common solvent for creating high-concentration stock solutions of compound libraries.[3][4]

This compound is a small molecule featuring several functional groups that create a complex interplay of hydrophilic and hydrophobic characteristics. Understanding how this structure interacts with a polar protic solvent (Water) versus a polar aprotic solvent (DMSO) is key to its successful application in research. This note will first dissect the theoretical underpinnings of its expected solubility before providing rigorous protocols for empirical determination.

Theoretical Framework: Predicting Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like." This can be analyzed by examining the intermolecular forces between the solute (the compound) and the solvent.

2.1. Structural Analysis of this compound

The structure of the target compound contains distinct domains that influence its solubility. The PubChem chemical formula is C₉H₁₂N₂O, and its structure can be broken down as follows[5]:

  • 2-Methylphenoxy Group: This aromatic ring with a methyl and an ether linkage is predominantly nonpolar and hydrophobic. It will readily interact with nonpolar solvents through van der Waals forces.

  • Ethanimidamide Group: The C(=NH)NH₂ group is highly polar. It contains hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This group is the primary driver of interactions with polar solvents.

  • Hydrochloride Salt: The compound is a hydrochloride salt, meaning the basic imidamide group is protonated, forming an amidinium cation with a chloride counter-ion. This salt form dramatically increases the polarity of the molecule and is generally employed to enhance aqueous solubility.[6] The parent compound, acetamidine hydrochloride, is known to be very soluble in water.[7][8]

Diagram 1: Key Molecular Structures This diagram illustrates the structures of the solute and the two solvents, highlighting the functional groups that dictate their interactions.

cluster_solute Solute: 2-(2-Methylphenoxy)ethanimidamide HCl cluster_solvents Solvents solute_img solute_structure SMILES: CC1=CC=CC=C1OCC(=N)N.[H]Cl water Water (H₂O) Polar Protic Donates & Accepts H-Bonds solute_structure->water Ionic Interactions Strong H-Bonding dmso DMSO ((CH₃)₂SO) Polar Aprotic Accepts H-Bonds Only solute_structure->dmso Dipole-Dipole Weaker H-Bonding

2.2. Solvent Properties and Expected Interactions
  • Water (H₂O): As a polar protic solvent, water can both donate and accept hydrogen bonds. It has a high dielectric constant, making it excellent at solvating ions.

    • Prediction: The hydrochloride salt form of the compound is expected to be highly favorable for aqueous solubility. Water molecules will form strong ion-dipole interactions with the amidinium cation and the chloride anion. Furthermore, water will act as both a hydrogen bond donor to the imidamide nitrogen and an acceptor for the N-H groups. The primary limiting factor will be the hydrophobic methylphenoxy group.

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): DMSO is a polar aprotic solvent. It has a strong dipole moment and is an excellent hydrogen bond acceptor at the sulfoxide oxygen, but it lacks donor hydrogens.

    • Prediction: DMSO is an exceptional solvent for a wide range of organic molecules, capable of dissolving both polar and nonpolar compounds.[3][4] It will effectively solvate the entire 2-(2-Methylphenoxy)ethanimidamide molecule. The polar imidamide group will interact via dipole-dipole forces and hydrogen bonding with the DMSO oxygen. The hydrophobic methylphenoxy group will also be well-solvated. While hydrochloride salts can be soluble in DMSO, the lack of a hydrogen-bond-donating solvent may make the solvation of the chloride ion less favorable than in water.[9] However, for many organic hydrochlorides, solubility in DMSO is often very high, frequently exceeding that in water, especially if the molecule has significant nonpolar character.[10]

2.3. Summary Hypothesis

Based on the structural analysis, we can formulate a hypothesis:

  • High Solubility in DMSO: Due to its ability to effectively solvate both the polar and nonpolar regions of the molecule, this compound is expected to exhibit very high solubility in DMSO.

  • Good to Moderate Aqueous Solubility: The presence of the hydrochloride salt and the polar imidamide group suggests good aqueous solubility. However, this may be limited by the hydrophobic aromatic portion of the molecule.

Experimental Protocols for Solubility Determination

To empirically test this hypothesis, two standard methodologies are employed: a rapid Kinetic Solubility assay for high-throughput needs and a more definitive Thermodynamic Solubility assay, often referred to as the "gold standard."[11]

3.1. Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This method measures how readily a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It is a rapid assessment relevant to most in vitro biological assays.[1][12][13]

Principle: A serial dilution of the compound in DMSO is added to a fixed aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The formation of precipitate is measured by light scattering (nephelometry) or turbidity.[1]

Materials:

  • This compound

  • Anhydrous DMSO (stored in a desiccator to prevent water absorption[10])

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader with turbidity or nephelometry capability

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Addition to Buffer: Using a multichannel pipette, transfer 2 µL from each well of the source plate to a new 96-well plate (the "assay plate") containing 98 µL of PBS pH 7.4 in each well. This creates a final DMSO concentration of 2% and a compound concentration range from 200 µM down to 0.4 µM.

  • Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.[1]

  • Measurement: Read the absorbance or light scattering of each well in the plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control well.

3.2. Protocol 2: Thermodynamic (Shake-Flask) Solubility Assessment

This method determines the true equilibrium solubility of the solid compound in a solvent and is considered the most reliable measure.[14][15]

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period until the concentration of the dissolved compound in the solution reaches equilibrium. The resulting saturated solution is then filtered, and the concentration is measured.[14]

Materials:

  • This compound (solid powder)

  • Solvents: Anhydrous DMSO and Purified Water (or PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C)

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: In separate, labeled glass vials, add an excess of the solid compound to 1 mL of DMSO and 1 mL of water. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) at 25 °C for 24-48 hours to ensure equilibrium is reached.[1][16]

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let undissolved solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Prepare a calibration curve using accurately weighed standards of the compound dissolved in the respective solvent.

    • Analyze the filtered samples by HPLC-UV.

    • Determine the concentration of the compound in each saturated solution by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

Diagram 2: Experimental Workflow for Solubility Assessment This flowchart outlines the decision-making process for characterizing a compound's solubility.

start Start: Compound Received prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock kinetic_assay Perform Kinetic Solubility Assay (Aqueous Buffer) prep_stock->kinetic_assay decision Is Kinetic Solubility Sufficient for Needs? kinetic_assay->decision thermo_assay Perform Thermodynamic (Shake-Flask) Assay in Water & DMSO decision->thermo_assay No, Need Gold Standard Data report End: Final Solubility Report decision->report Yes analyze Quantify by HPLC-UV Against Calibration Curve thermo_assay->analyze analyze->report

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The following table provides an example of how results could be structured.

ParameterDMSOWater (PBS, pH 7.4)
Method Thermodynamic (Shake-Flask)Thermodynamic (Shake-Flask)
Temperature 25 °C25 °C
Solubility (mg/mL) > 200 mg/mL (Hypothetical)25.4 mg/mL (Hypothetical)
Solubility (mM) > 990 mM (Hypothetical)126 mM (Hypothetical)
Method N/AKinetic (Turbidimetry)
Temperature N/A25 °C
Solubility Limit (µM) N/A150 µM (Hypothetical)

Interpretation of Results:

  • High DMSO Solubility: As predicted, the compound would likely be highly soluble in DMSO, making it an excellent choice for preparing concentrated stock solutions for screening campaigns.[17]

  • Thermodynamic vs. Kinetic Aqueous Solubility: It is common for the kinetic solubility value to be lower than the thermodynamic value.[13] This occurs because the compound, when rapidly diluted from a DMSO solution, does not have sufficient time to reach its true equilibrium and may precipitate at a lower concentration.

  • Implications for Assays: A kinetic solubility of 150 µM in aqueous buffer indicates that for in vitro assays, test concentrations should ideally be kept below this level to avoid compound precipitation and ensure data accuracy. The 2% final DMSO concentration is a standard practice, but researchers should always run a vehicle control (2% DMSO in buffer) to account for any solvent effects.[18]

Conclusion

While specific experimental data for this compound is not publicly available, a thorough analysis of its chemical structure provides a strong basis for predicting its solubility. The molecule is anticipated to be highly soluble in DMSO and moderately to highly soluble in aqueous media, driven by its hydrochloride salt form. The provided protocols for kinetic and thermodynamic solubility determination offer a robust framework for empirically verifying these predictions. By combining theoretical understanding with rigorous experimental methodology, researchers can confidently characterize the solubility of this and other novel compounds, enabling more reliable downstream experiments and informed decisions in the drug development process.

References
  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • This compound (C9H12N2O). PubChemLite. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. Analytik Jena. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • DMSO biochemistry. YouTube. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Acetamidine Hydrochloride. Drugs.com. [Link]

  • Acetamidine hydrochloride - Wikipedia. Wikipedia. [Link]

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Troubleshooting & Optimization

Navigating the Challenges of 2-(2-Methylphenoxy)ethanimidamide Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-Methylphenoxy)ethanimidamide hydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel molecules is a critical step in research and development. This resource is structured to empower you with the scientific principles and practical methodologies to overcome solubility challenges and ensure the integrity of your experimental outcomes.

Understanding the Molecule: Key Physicochemical Considerations

This compound is an organic salt. The presence of the ethanimidamide group, a type of amidine, suggests it is a basic molecule.[1] The hydrochloride salt form is commonly used to improve the aqueous solubility and stability of basic compounds.[2][3] However, the 2-methylphenoxy group introduces a degree of lipophilicity, which can counteract the solubilizing effect of the salt, potentially leading to solubility issues depending on the experimental conditions.

The solubility of such a compound is critically dependent on the pH of the solution.[4][5] As a hydrochloride salt of a weak base, it is expected to be more soluble in acidic to neutral aqueous solutions where the molecule exists predominantly in its protonated, cationic form.[6] As the pH increases and approaches the pKa of the conjugate acid, the compound will deprotonate to its free base form, which is likely to be less soluble, potentially leading to precipitation.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is the recommended starting point?

A1: For hydrochloride salts, sterile, purified water is the primary recommended solvent.[2] Start by attempting to dissolve the compound in deionized water at room temperature. It is crucial to use a calibrated pH meter to monitor the pH of the resulting solution, as the dissolution of the salt can alter the initial pH of the solvent.[4] If complete dissolution is not achieved, gentle warming (e.g., to 37°C) or sonication can be employed to increase the rate of dissolution. However, be cautious with heating, as it can potentially degrade the compound over time.

Q2: My compound dissolves initially but then precipitates out of solution. What is happening?

A2: This phenomenon, known as supersaturation followed by precipitation, is common for salts of weakly basic drugs, especially when the pH of the medium is not optimal.[3] The initial dissolution of the salt form can create a localized acidic microenvironment, promoting solubility. However, as the solution equilibrates with the bulk solvent, the pH may shift, causing the compound to convert to its less soluble free base form and precipitate.[3] It is essential to measure the final, equilibrated pH of your solution.

Q3: Can I use buffers to prepare my stock solution?

A3: Yes, using a buffer system is highly recommended to maintain a stable pH and enhance solubility. For a hydrochloride salt of a likely basic compound, an acidic buffer (e.g., citrate or acetate buffer with a pH between 4 and 6) is a good starting point. The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated (more soluble) to the unprotonated (less soluble) form at a given pH, once the pKa is known or estimated.

Q4: I need to prepare a stock solution in an organic solvent for my cell-based assays. What do you recommend?

A4: While aqueous solutions are preferred, organic solvents can be used if necessary. For hydrochloride salts, polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are common choices. Ethanol is also a potential solvent.[2] It is critical to first prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous assay medium. Pay close attention to the final concentration of the organic solvent in your assay, as it can have cytotoxic effects. Typically, the final concentration of DMSO should be kept below 0.5% (v/v).

Q5: How does the choice of counter-ion (chloride) affect solubility?

A5: The chloride counter-ion generally forms highly soluble salts with basic compounds.[3] However, in buffers containing high concentrations of other ions, a "common ion effect" can sometimes occur, potentially reducing the solubility of the salt.[6] This is less common but should be considered if you are working with complex buffer systems.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This section provides a systematic workflow to diagnose and resolve solubility problems with this compound.

Step 1: Initial Solubility Assessment

The first step is to systematically determine the approximate solubility in various relevant solvents.

Experimental Protocol: Kinetic Solubility Profiling

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dispensing: In a 96-well plate, dispense the DMSO stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and is below a level that affects your assay.

  • Equilibration: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Analysis: Analyze the samples for precipitation, either visually or using a plate reader to detect light scattering (nephelometry). The highest concentration that remains clear is your approximate kinetic solubility.

Data Presentation: Example Solubility Profile

Solvent SystemApproximate Kinetic Solubility (µM)Observations
Deionized Water< 10Precipitate observed
PBS (pH 7.4)25Clear solution
Citrate Buffer (pH 5.0)> 100Clear solution
DMSO> 10 mMFully soluble
Ethanol~5 mMSlight haze at higher concentrations
Step 2: pH-Dependent Solubility Profiling

Understanding the relationship between pH and solubility is crucial for this compound.

Experimental Protocol: pH-Solubility Determination

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the final pH of each saturated solution.[4]

Visualization: Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for addressing solubility issues.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_solvent Step 1: Assess Solubility in Water & Buffers start->check_solvent check_organic Consider Organic Solvents (e.g., DMSO, Ethanol) check_solvent->check_organic If aqueous solubility is insufficient for stock ph_profile Step 2: Conduct pH-Solubility Profiling check_solvent->ph_profile If solubility is low low_solubility Issue: Low Aqueous Solubility ph_profile->low_solubility Identifies pH range of low solubility precipitation Issue: Precipitation Over Time ph_profile->precipitation Explains pH-dependent precipitation solution_strategy Step 3: Implement Solubilization Strategy low_solubility->solution_strategy precipitation->solution_strategy adjust_ph Adjust pH to acidic range (e.g., pH 4-6) solution_strategy->adjust_ph cosolvents Use Co-solvents (e.g., PEG, propylene glycol) solution_strategy->cosolvents surfactants Add Surfactants (e.g., Tween 80, Cremophor EL) solution_strategy->surfactants complexation Use Complexation Agents (e.g., Cyclodextrins) solution_strategy->complexation validation Step 4: Validate Final Formulation adjust_ph->validation cosolvents->validation surfactants->validation complexation->validation stability_test Assess Physical & Chemical Stability validation->stability_test assay_compatibility Confirm Compatibility with Assay validation->assay_compatibility end End: Optimized Solubilization Protocol stability_test->end assay_compatibility->end

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Methylphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-(2-Methylphenoxy)ethanimidamide hydrochloride , a structural motif often encountered in adrenergic receptor ligands and sodium channel blockers.

The critical analytical challenge with this molecule lies not in its detection, but in distinguishing it from its positional isomers (e.g., the para-methyl analog) and structurally related impurities. This guide compares the fragmentation patterns of the target molecule against two key alternatives: its Des-methyl analog and its Para-isomer .

Key Finding: The ortho-position of the methyl group facilitates a specific "Ortho Effect" hydrogen transfer mechanism during Collision-Induced Dissociation (CID), resulting in a diagnostic intensity ratio between the tropylium ion (m/z 91) and the substituted phenol cation (m/z 107) that is distinct from the para-isomer.

Technical Introduction

The Molecule:

  • IUPAC Name: 2-(2-Methylphenoxy)ethanimidamide

  • Formula: C₉H₁₂N₂O

  • Monoisotopic Mass: 164.09 Da

  • Precursor Ion [M+H]⁺: m/z 165.10

The Analytical Problem: In drug development, amidine-containing small molecules are prone to hydrolysis and isomerization. Standard low-resolution MS often fails to distinguish the ortho-methyl isomer (Target) from the para-methyl isomer (Alternative 2) due to identical molecular weights. High-resolution MS/MS (HRMS) with specific fragmentation energy stepping is required to observe the kinetic control imparted by the steric bulk of the ortho-methyl group.

Materials & Methods: Self-Validating Protocol

To ensure reproducibility, the following protocol utilizes a "Ramp-Collision" method to capture both labile and stable fragments in a single injection.

Sample Preparation (Salt Neutralization)

The hydrochloride salt can suppress ionization in negative mode and cause adduct formation in positive mode.

  • Dissolve 1 mg of target substance in 1 mL Methanol.

  • Add 10 µL of 25% Ammonium Hydroxide (to neutralize HCl and free the amidine base).

  • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) for direct infusion or LC injection.

LC-MS/MS Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization (ESI) Positive Mode [+].

  • Source Voltage: 3.5 kV (Amidine nitrogens are highly basic; high voltage is unnecessary and increases in-source fragmentation).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV). Rationale: Low CE preserves the amidine headgroup; High CE reveals the aromatic core.

Experimental Workflow Diagram

Workflow Start Sample (HCl Salt) Prep Neutralization (NH4OH/MeOH) Start->Prep Dissolve LC LC Separation (C18 Column) Prep->LC Inject ESI ESI Source (+) 3.5 kV LC->ESI Elute MS1 Q1 Scan [M+H]+ = 165.1 ESI->MS1 Ionize CID Collision Cell (N2 Gas, Stepped CE) MS1->CID Select 165.1 Detect Detector (Fragment Analysis) CID->Detect Dissociate

Caption: Figure 1.[1] Analytical workflow optimizing amidine detection by neutralizing the HCl counter-ion prior to ESI.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its most common analytical confounders.

The Alternatives
  • Alternative A (Des-methyl): 2-Phenoxyethanimidamide. Used to verify the mass shift of the core structure.

  • Alternative B (Para-isomer): 2-(4-Methylphenoxy)ethanimidamide. The critical isomer to distinguish.

Fragmentation Data Comparison
FeatureTarget (Ortho-Methyl)Alt A (Des-Methyl)Alt B (Para-Methyl)Mechanistic Note
Parent Ion [M+H]⁺ 165.1 151.1165.1Base peak in soft ionization.
Ammonia Loss [-17] 148.1 (High Intensity)134.1148.1 (Med Intensity)Amidine group loses NH₃ to form a nitrile-like cation.
Ether Cleavage (Phenol) 107.05 (o-Cresol)93.03 (Phenol)107.05 (p-Cresol)C-O bond rupture.
Tropylium Ion 91.05 (Low Intensity)77.04 (Phenyl)91.05 (High Intensity)Key Differentiator.
Amidine Head 73.04 73.0473.04[CH₂-C(=NH)NH₂]⁺ fragment.
Deep Dive: The Ortho Effect

The most significant difference between the Target and Alternative B (Para) is the ratio of m/z 107 to m/z 91.

  • In the Para-isomer: The methyl group is far from the ether oxygen. The molecule fragments cleanly to the p-cresol cation (m/z 107), which then easily loses oxygen/CO to form the highly stable tropylium ion (m/z 91).

  • In the Target (Ortho): The ortho-methyl group sterically hinders the coplanarity required for resonance stabilization of the tropylium precursor. Furthermore, a Hydrogen Transfer often occurs from the ortho-methyl to the ether oxygen during the transition state. This stabilizes the m/z 107 ion (as a protonated o-cresol species) and suppresses further fragmentation to m/z 91.

    • Result: Target spectrum shows a dominant 107 peak and weak 91 peak. Para-isomer shows a dominant 91 peak.

Mechanistic Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for the target molecule, highlighting the diagnostic ammonia loss and ether cleavage.

Fragmentation Parent [M+H]+ m/z 165.1 (Parent) LossNH3 [M+H - NH3]+ m/z 148.1 (Nitrile Cation) Parent->LossNH3 - NH3 (17 Da) AmidineFrag Amidine Head [CH2-C(=NH)NH2]+ m/z 73.04 Parent->AmidineFrag Ether Cleavage A PhenolFrag o-Cresol Cation [C7H7O]+ m/z 107.05 Parent->PhenolFrag Ether Cleavage B Tropylium Tropylium Ion [C7H7]+ m/z 91.05 PhenolFrag->Tropylium - O/CO (Suppressed in Ortho)

Caption: Figure 2. Proposed fragmentation pathway. Note the suppression of the Tropylium ion formation due to the ortho-methyl stabilization effect.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Fragmentation of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
  • Holčapek, M., et al. (2010). Structural analysis of amidines by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for ether cleavage rules).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Methylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-(2-Methylphenoxy)ethanimidamide hydrochloride is a specialized chemical intermediate containing an amidine functionality linked to an ortho-cresol ether. While specific toxicological data for this exact CAS may be limited in public repositories, its structural activity relationship (SAR) to Benzamidine Hydrochloride and Acetamidine Hydrochloride dictates a strict safety profile.

Primary Hazards:

  • Bioactivity: As an amidine derivative, it is a likely pharmacophore with potential adrenergic or enzyme-inhibitory activity. Treat as a bioactive agent.

  • Corrosivity/Irritation: The hydrochloride salt form implies that upon contact with mucous membranes (lungs, eyes) or sweat, the salt will dissociate, potentially lowering local pH and causing irritation (Category 2) or damage (Category 1).

  • Hygroscopicity: Amidine salts are notoriously hygroscopic. Absorption of atmospheric moisture leads to hydrolysis, releasing ammonia and rendering the compound sticky and difficult to handle.

Hierarchy of Controls (Visualized)

Before selecting PPE, you must verify Engineering Controls. PPE is the last line of defense, not the first.

Hierarchy Elimination Elimination (Not possible for synthesis) Engineering Engineering Controls (Fume Hood, HEPA Filter) Elimination->Engineering If essential Admin Administrative Controls (SOPs, Training) Engineering->Admin Standard PPE PPE (Respirator, Gloves, Goggles) Admin->PPE Mandatory Backup

Figure 1: The Hierarchy of Controls applied to chemical handling. PPE supports, but does not replace, the Fume Hood.

PPE Selection Matrix

This matrix is designed to prevent exposure routes specific to fine, hygroscopic hydrochloride salts.

Protection ZoneRecommended EquipmentScientific Rationale & Causality
Respiratory N95 (Minimum) or P100/PAPR Particulate Size: Hydrochloride salts often exist as micronized fines. Standard surgical masks offer zero protection against inhaling soluble salts that dissolve in lung surfactant.
Ocular Chemical Splash Goggles (Indirect Vent)Hydrolysis Risk: Safety glasses leave gaps. If dust enters the eye, it reacts with lacrimal fluid (tears) to form an acidic solution, causing immediate chemical conjunctivitis.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer)Permeation & Visualization: The outer glove protects against chemical contact. The inner glove (colored differently, e.g., blue over white) acts as a breach indicator and protects skin during doffing.
Body Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearm.

Operational Protocol: Step-by-Step

Objective: To weigh and solubilize the compound without aerosolization or degradation.

Phase 1: Preparation
  • Humidity Check: Ensure the lab humidity is <50% if possible. High humidity will cause the powder to clump and degrade (hydrolysis).

  • Static Control: Amidine salts are prone to static charge. Use an ionizing fan or antistatic gun inside the hood if the powder "flies" away from the spatula.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a "balance enclosure."

Phase 2: Weighing & Transfer
  • Tare: Place the receiving vessel (vial/flask) on the balance and tare.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable antistatic spatula.

    • Technique: Transfer small amounts to avoid "dust clouds." If dust is visible in the air, your transfer technique is too aggressive.

  • Seal: Cap the receiving vessel immediately after weighing to prevent moisture uptake.

Phase 3: Solubilization
  • Solvent Choice: The hydrochloride salt is likely soluble in water, DMSO, or Methanol.

  • Exotherm: Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

  • Venting: If the compound has partially hydrolyzed, it may release ammonia gas upon solvation. Ensure the vessel is vented away from the face.[1]

Phase 4: Decontamination & Cleanup[2]
  • Wipe Down: Use a wet paper towel (solvent-soaked) to wipe the balance area.

    • Why Wet? Dry sweeping generates dust. Wet wiping captures it.

  • pH Check: Wipe the surface with a pH strip. If acidic (Red/Orange), re-clean with a mild sodium bicarbonate solution to neutralize residual HCl salt.

Workflow Logic Diagram

Workflow Start Start: Stock Bottle Check Check Humidity & Static Start->Check Weigh Weigh inside Fume Hood Check->Weigh PPE On Dissolve Solubilize (Vent Ammonia) Weigh->Dissolve Clean Wet Wipe & Neutralize (pH) Dissolve->Clean Waste Solid Waste (Incineration) Clean->Waste

Figure 2: Operational workflow ensuring containment from stock bottle to waste disposal.

Emergency Response

  • Inhalation: Move to fresh air immediately. The salt may cause delayed pulmonary edema if inhaled in large quantities. Seek medical observation.

  • Eye Contact: Flush for 15 minutes minimum .[1][2][3] Do not rub; rubbing grinds the salt crystals into the cornea.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.

Disposal Considerations

  • Stream: Segregate as Organic Solid Waste (halogenated).

  • Destruction: Chemical Incineration is the required method to destroy the amidine structure and safely manage the chloride content.

  • Compliance: Do not dispose of down the drain. Amidine derivatives can be toxic to aquatic life (aquatic toxicity).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Acetamidine Hydrochloride.[4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.